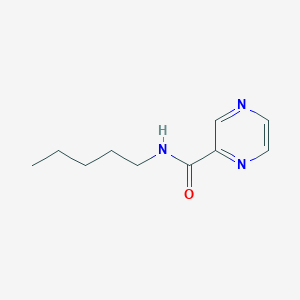
4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phenoxy group attached to a butanamide backbone, which is further linked to a tetrahydro-1,3-benzothiazole moiety. The unique structural characteristics of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the tetrahydro-1,3-benzothiazole ring. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with a suitable carbonyl compound under acidic or basic conditions.
Attachment of the Butanamide Backbone: The next step involves the introduction of the butanamide group. This can be done by reacting the benzothiazole intermediate with a butanoyl chloride or butanoic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Phenoxy Group: The final step involves the attachment of the phenoxy group to the butanamide backbone. This can be achieved through nucleophilic substitution reactions using phenol and an appropriate leaving group on the butanamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the phenoxy group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenol, amines, thiols
Major Products Formed
Oxidation: Formation of phenoxybutanoic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted butanamides
Scientific Research Applications
4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study biological pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the benzothiazole moiety can interact with the active sites of enzymes or binding pockets of receptors, leading to modulation of their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 4-phenoxy-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)butanamide
- 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanoic acid
Uniqueness
4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is unique due to its specific structural features, such as the combination of a phenoxy group, a butanamide backbone, and a tetrahydro-1,3-benzothiazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the phenoxy group can enhance its lipophilicity and membrane permeability, while the benzothiazole moiety can contribute to its binding affinity for specific molecular targets.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H20N2O2S/c20-16(11-6-12-21-13-7-2-1-3-8-13)19-17-18-14-9-4-5-10-15(14)22-17/h1-3,7-8H,4-6,9-12H2,(H,18,19,20) |
InChI Key |
SJWKVUFGJUNEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122611.png)
![N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-3-methylbenzamide](/img/structure/B11122612.png)
![N'-[(E)-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B11122615.png)
![1-(4-Tert-butylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122624.png)
![N-(3-Chlorophenyl)-2-{4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B11122629.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122639.png)
![2-ethoxy-4-{(Z)-[5-methyl-6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B11122649.png)
![N-(4-butylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11122650.png)
![4-ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11122657.png)
![1-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B11122664.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B11122671.png)
![N-(4-{[(2E)-2-butylidenehydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11122672.png)
![[(5Z)-5-{[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11122679.png)
